molecular formula C8H9FS B3050862 1-Ethylsulfanyl-4-fluorobenzene CAS No. 2924-75-6

1-Ethylsulfanyl-4-fluorobenzene

Cat. No. B3050862
CAS RN: 2924-75-6
M. Wt: 156.22 g/mol
InChI Key: ZWXGNGNLEAAUST-UHFFFAOYSA-N
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Patent
US07186743B2

Procedure details

To a stirring solution of NaOH (11.26 g, 281.6 mmol) in water (500 mL) was added dropwise a solution of 4-fluorothiophenol (25 mL, 234.6 mmol) in methanol (50 mL). After 15 minutes ethyl bromide (14.4 mL, 281.6 mmol) was added. After 6 hours more NaOH (1 g) was added and the reaction mixture was extracted with ether (3×300 mL). The combined organic extracts were treated with brine followed by MgSO4 then concentrated down to give 1-(ethylthio)-4-fluorobenzene (29 g, 80%) as a slightly yellow colored liquid.
Name
Quantity
11.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.[CH2:11](Br)[CH3:12]>O.CO>[CH2:11]([S:10][C:7]1[CH:8]=[CH:9][C:4]([F:3])=[CH:5][CH:6]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
11.26 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether (3×300 mL)
ADDITION
Type
ADDITION
Details
The combined organic extracts were treated with brine
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated down

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.